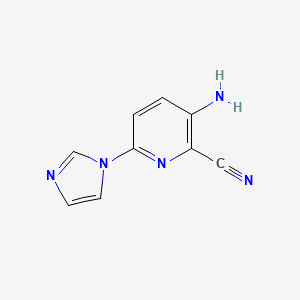

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Vue d'ensemble

Description

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that contains both an imidazole and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-cyano-3-aminopyridine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Chemistry

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the introduction of diverse functional groups, enhancing its utility in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits promising biological properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Properties: Initial investigations suggest cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Medicinal Chemistry

The compound is a key intermediate in the synthesis of pharmaceuticals due to its imidazole structure, which is prevalent in many drug candidates. Ongoing research focuses on its role in developing medications targeting various diseases, including cancer and infectious diseases .

Supramolecular Chemistry

In supramolecular chemistry, this compound is utilized to design complex molecular assemblies through non-covalent interactions. Its structural features enable the formation of intricate networks that are studied for their potential applications in materials science.

Catalysis

Emerging studies suggest that this compound may act as an efficient catalyst in various chemical reactions. Its catalytic properties are being explored within the framework of green chemistry principles, aiming for environmentally friendly reaction pathways .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-6-(1H-imidazol-1-yl)pyridine: Lacks the nitrile group but shares similar structural features.

6-(1H-Imidazol-1-yl)pyridine-2-carbonitrile: Lacks the amino group but retains the nitrile and imidazole functionalities.

Uniqueness

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Activité Biologique

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, a compound with the molecular formula C₉H₇N₅ and a molecular weight of 185.19 g/mol, is gaining attention for its diverse biological activities. This compound features an imidazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

- Molecular Formula : C₉H₇N₅

- Molecular Weight : 185.19 g/mol

- CAS Number : 1216669-25-8

- MDL Number : MFCD12026341

- Hazard Classification : Irritant

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a wide range of biological activities:

- Anticancer Properties : Studies have shown that imidazopyridine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. This compound may act through multiple mechanisms, including the inhibition of specific kinases involved in cancer proliferation.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a potential candidate for antibiotic development.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, although further research is needed to elucidate the mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The presence of the imidazole ring and the amino group are critical for its interaction with biological targets. Structure-activity relationship studies have identified key modifications that enhance potency and selectivity against specific targets.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in PubMed, researchers evaluated the anticancer properties of several imidazopyridine derivatives, including this compound. The compound was found to significantly reduce cell viability in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of this compound against various pathogens. The results indicated a notable reduction in bacterial growth, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like imidazole derivatives and carbonitrile-containing intermediates. For example, refluxing in pyridine or acetic acid with catalytic conditions (e.g., 5–6 hours at 80–100°C) is common. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratios of imidazole to pyridine precursors) and purification via recrystallization (ethanol or dioxane) to achieve >65% purity .

- Key Data :

| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pyridine | 85–90 | 5–6 | 62–70 | ≥95% |

| Acetic Acid | 100 | 4–5 | 55–65 | ≥92% |

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm imidazole and pyridine ring connectivity), IR spectroscopy (to identify -CN stretching at ~2200 cm⁻¹ and NH₂ bands at ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to resolve ambiguities in peak assignments .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 50–200 µg/mL. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentration (MIC) via microbroth dilution. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

- Methodological Answer : Synthesize derivatives with substituents at the 3-amino and 6-imidazole positions (e.g., halogenation, alkylation). Use density functional theory (DFT) to predict electronic effects on binding affinity. Validate via enzyme inhibition assays (e.g., kinase or protease targets) and correlate with logP values to optimize pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in spectral or bioactivity data?

- Methodological Answer : For conflicting NMR signals, employ 2D-COSY and HSQC to confirm proton-proton coupling and carbon-proton correlations. If bioactivity varies between batches, analyze impurities via LC-MS and adjust synthetic protocols (e.g., inert atmosphere for oxidation-sensitive intermediates). Reproducibility requires strict control of solvent quality and reaction pH .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the nitrile group to amides). Use kinetic modeling (Arrhenius equation) to predict shelf-life. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Q. What computational tools are effective for predicting interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to imidazole-recognizing enzymes (e.g., cytochrome P450). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability. Pair with QSAR models to prioritize derivatives for synthesis .

Q. Methodological Resources

Propriétés

IUPAC Name |

3-amino-6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMBTXBVQTNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.